

A Comparative Analysis of Dibromodifluoromethane and Other Halon Fire Suppressants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromodifluoromethane*

Cat. No.: *B1204443*

[Get Quote](#)

This guide provides a detailed comparison of the efficacy and environmental impact of **Dibromodifluoromethane** (Halon 1202) against other notable halon compounds, including Halon 1301, Halon 1211, and Halon 2402. The information is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these chemical agents.

Halogenated hydrocarbons, or halons, have been recognized as some of the most effective fire-extinguishing agents, particularly for their ability to chemically interrupt the combustion process and leave no residue, making them ideal for protecting sensitive equipment.[1][2][3] However, their significant environmental impact, specifically the depletion of the stratospheric ozone layer, led to the phase-out of their production under the Montreal Protocol.[3][4][5] Despite the production ban, existing halons are still in use in critical applications like aviation and military systems where no suitable alternatives have been found.[5][6]

Dibromodifluoromethane, also known as Halon 1202, is a colorless, non-flammable liquid that is highly effective as a fire suppressant but is also noted for its toxicity and status as a Class I ozone-depleting substance.[7][8]

Quantitative Data Comparison

The following tables summarize the key performance and environmental metrics for **Dibromodifluoromethane** and other common halon compounds.

Table 1: Fire Suppression Efficacy and Physical Properties

Property	Dibromodifluoromethane (Halon 1202)	Bromotrifluoromethane (Halon 1301)	Bromochlorodifluoromethane (Halon 1211)	Dibromotetrafluoroethane (Halon 2402)
Chemical Formula	CBr_2F_2	CBrF_3	CBrClF_2	$\text{C}_2\text{Br}_2\text{F}_4$
Boiling Point	22.8 °C (73.0 °F) [7]	-57.7 °C (-71.9 °F)	-4 °C (25 °F)	47.3 °C (117.1 °F)
Molecular Weight	209.82 g/mol [8]	148.91 g/mol	165.36 g/mol	259.82 g/mol
Extinguishing Mechanism	Chemical Inhibition[1][9]	Chemical Inhibition[1][9]	Chemical Inhibition[1][9]	Chemical Inhibition
Minimum Extinguishing Concentration (n-Heptane)	Data not readily available in search results	~3-5%	~3.5%	~5%

Table 2: Environmental and Toxicological Data

Property	Dibromodifluoromethane (Halon 1202)	Bromotrifluoromethane (Halon 1301)	Bromochlorodifluoromethane (Halon 1211)	Dibromotetrafluoroethane (Halon 2402)
Ozone Depletion Potential (ODP)	1.25	10.0 - 16.0[4][5] [6]	3.0 - 4.0	6.0
Global Warming Potential (GWP, 100-year)	231[7]	6,290 - 7,140	1,890	1,640
Toxicity Summary	Considered very toxic.[7] May cause illness from ingestion and skin irritation.[8]	Low toxicity, but can cause dizziness and impaired coordination at concentrations between 4% and 10%.[9]	Low toxicity, similar to Halon 1301.[9]	Toxicity data not as readily available, but generally considered toxic.

Note: ODP is relative to CFC-11 (ODP = 1.0). GWP is relative to CO₂ (GWP = 1.0).

Experimental Protocols

The data presented above are typically determined through standardized experimental procedures designed to ensure comparability and repeatability.

1. Cup Burner Method for Minimum Extinguishing Concentration

The cup burner apparatus is the standard laboratory method for determining the fire suppression efficiency of gaseous agents.[10]

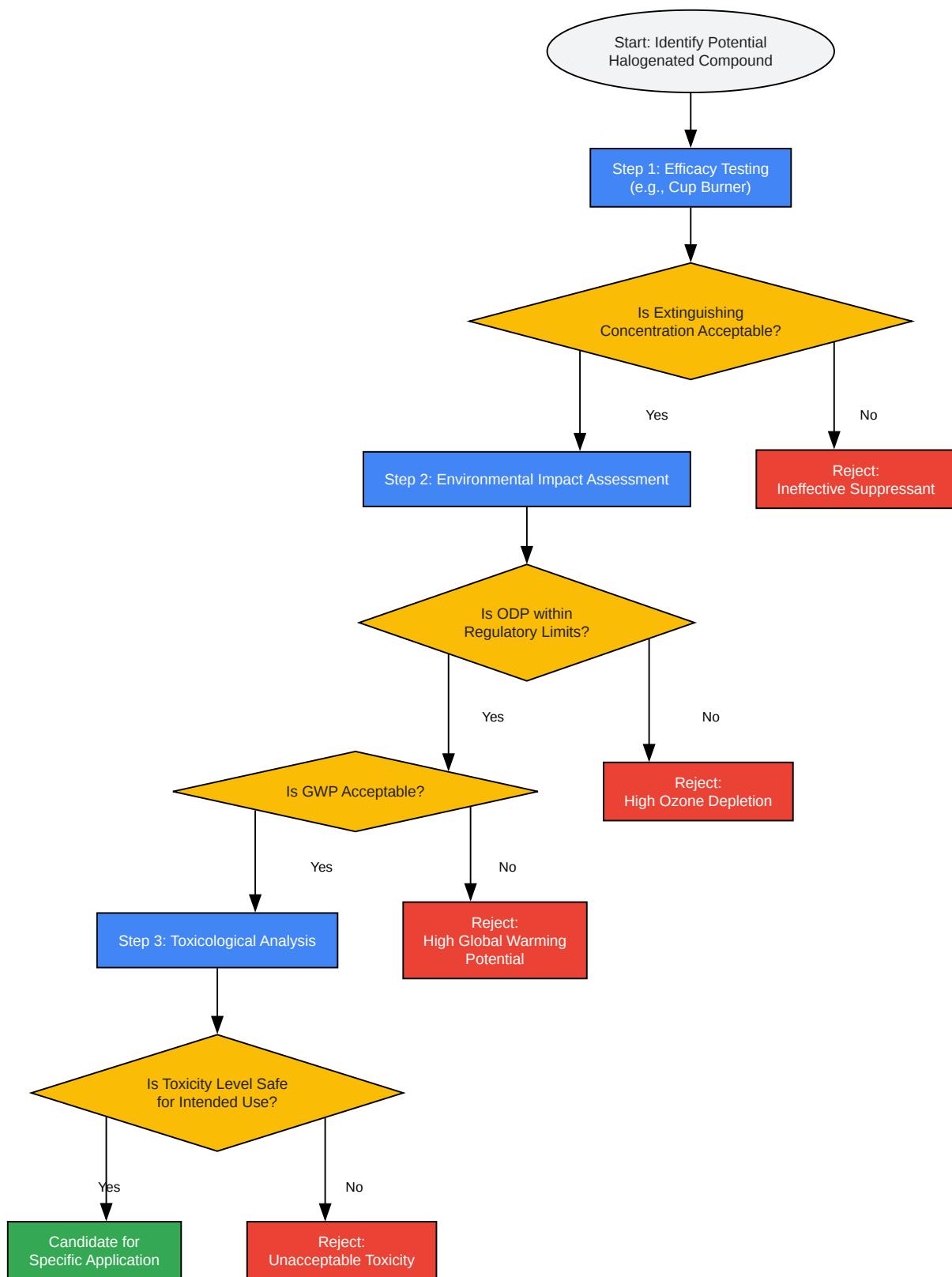
- Apparatus: It consists of a cup filled with a liquid fuel (commonly n-heptane) placed inside a cylindrical chimney. Air or an air/agent mixture flows up through the chimney.
- Procedure: A flame is established on the surface of the fuel in the cup with a steady flow of air. The extinguishing agent is then gradually introduced into the airflow. The concentration of the agent is increased until the flame is extinguished.

- Measurement: The minimum extinguishing concentration (MEC) is the lowest concentration of the agent in the air mixture that results in the extinguishment of the flame.[\[10\]](#) This value is typically expressed as a volume percentage.

2. Inerting Concentration Determination (Explosion Sphere)

To measure the concentration of an agent required to prevent an explosion (the minimum safe inerting concentration or MSIC), an explosion sphere apparatus is often used.[\[11\]](#)

- Apparatus: A spherical, sealed vessel equipped with an ignition source (e.g., a spark plug), pressure sensors, and inlets for fuel, air, and the extinguishing agent.
- Procedure: A flammable mixture of fuel and air is introduced into the sphere. A predetermined concentration of the extinguishing agent is then added. The mixture is ignited, and the resulting explosion pressure is measured.
- Measurement: The test is repeated with varying agent concentrations. The MSIC is defined as the concentration of the agent at which the maximum explosion pressure is reduced to a specific low threshold (e.g., 1 psi).[\[11\]](#)


3. Determination of ODP and GWP

Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) are calculated metrics used to compare the environmental impact of different substances.

- Ozone Depletion Potential (ODP): ODP is a measure of a substance's ability to destroy stratospheric ozone. It is calculated relative to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0.[\[4\]](#)[\[5\]](#) The ODP value depends on factors like the substance's atmospheric lifetime and the presence of ozone-depleting elements like bromine and chlorine.[\[6\]](#)
- Global Warming Potential (GWP): GWP compares the amount of heat trapped by a certain mass of a gas to the amount of heat trapped by a similar mass of carbon dioxide (CO₂), for which the GWP is defined as 1.0.[\[12\]](#) GWP is calculated over a specific time horizon, typically 100 years, and depends on the gas's radiative efficiency and atmospheric lifetime.[\[13\]](#)

Logical Workflow for Halon Compound Evaluation

The following diagram illustrates a logical workflow for the evaluation of a halogenated fire suppressant, taking into account efficacy, environmental impact, and safety.

[Click to download full resolution via product page](#)

Evaluation workflow for halogenated fire suppressants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. skybrary.aero [skybrary.aero]
- 2. firesystems.net [firesystems.net]
- 3. Halocarbons in fire suppression – International Fire Protection [ifpmag.com]
- 4. dcceew.gov.au [dcceew.gov.au]
- 5. Ozone depleting substances - DCCEEW [dcceew.gov.au]
- 6. Ozone depletion: substances - Canada.ca [canada.ca]
- 7. Dibromodifluoromethane - Wikipedia [en.wikipedia.org]
- 8. Dibromodifluoromethane | CBr₂F₂ | CID 6382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. publications.iafss.org [publications.iafss.org]
- 11. nist.gov [nist.gov]
- 12. epa.gov [epa.gov]
- 13. csl.noaa.gov [csl.noaa.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Dibromodifluoromethane and Other Halon Fire Suppressants]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204443#efficacy-of-dibromodifluoromethane-compared-to-other-halon-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com